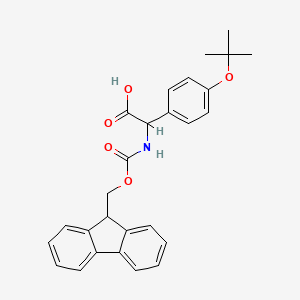
Fmoc-d-phenylglycine(4-otbu)
Vue d'ensemble
Description
Fmoc-d-phenylglycine(4-otbu) is an amino acid derivative with the molecular formula C27H27NO5 and a molar mass of 445.51 g/mol . It is a white solid that is insoluble in water but soluble in organic solvents such as methanol and dichloromethane . This compound is commonly used in peptide synthesis as a protecting group to prevent the reaction of amino acids .
Méthodes De Préparation
The preparation of Fmoc-d-phenylglycine(4-otbu) involves a multi-step synthetic route . Initially, 4-tert-butoxyphenylglycine is reacted with D-phenylalanine ester . Subsequently, the protective group Fmoc is introduced . Finally, the protecting group can be removed under appropriate conditions to obtain Fmoc-d-phenylglycine(4-otbu) . This method is complex and requires precise reaction conditions .
Analyse Des Réactions Chimiques
Fmoc-d-phenylglycine(4-otbu) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution: This reaction involves the replacement of one functional group with another.
Deprotection: The Fmoc group can be removed using a base such as piperidine.
Common reagents used in these reactions include fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Fmoc-d-phenylglycine(4-otbu) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Fmoc-d-phenylglycine(4-otbu) involves the protection of the amino group during peptide synthesis . The Fmoc group is introduced to the amino acid, preventing unwanted reactions . The Fmoc group can be removed using a base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct . This process ensures the selective protection and deprotection of the amino group during synthesis .
Comparaison Avec Des Composés Similaires
Fmoc-d-phenylglycine(4-otbu) can be compared with other similar compounds, such as:
Fmoc-L-phenylalanine: Another amino acid derivative used in peptide synthesis.
Fmoc-D-phenylalanine: Similar to Fmoc-d-phenylglycine(4-otbu) but with different stereochemistry.
Fmoc-L-tyrosine: Used in peptide synthesis with a different side chain.
The uniqueness of Fmoc-d-phenylglycine(4-otbu) lies in its specific structure and the presence of the 4-tert-butoxy group, which provides distinct chemical properties and reactivity .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-27(2,3)33-18-14-12-17(13-15-18)24(25(29)30)28-26(31)32-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-15,23-24H,16H2,1-3H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZXXXPJDRUVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















